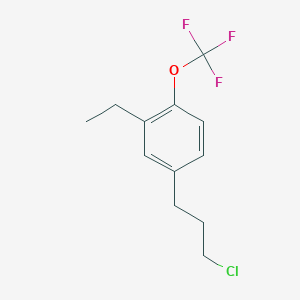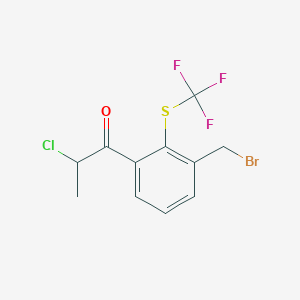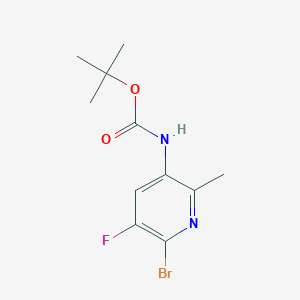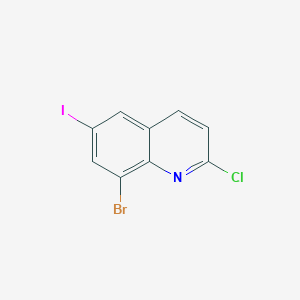
Fmoc-(S)-2-amino-4-phenylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Fmoc-(S)-2-amino-4-phenylbutanal is a compound used primarily in peptide synthesis. The Fmoc group, or 9-fluorenylmethoxycarbonyl, is a protecting group for amines in peptide synthesis. This compound is particularly useful due to its stability under acidic conditions and its ease of removal under basic conditions, making it a popular choice in solid-phase peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-(S)-2-amino-4-phenylbutanal typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate. The aldehyde group is introduced through oxidation reactions, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common, where the compound is anchored to a resin and sequentially built up through cycles of deprotection and coupling reactions .
化学反応の分析
Types of Reactions
Fmoc-(S)-2-amino-4-phenylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions using piperidine, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane.
Reduction: NaBH4, LiAlH4.
Substitution: Piperidine, sodium bicarbonate.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Deprotected amines ready for further reactions
科学的研究の応用
Fmoc-(S)-2-amino-4-phenylbutanal has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins, particularly in SPPS.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the development of therapeutic peptides and vaccines.
Industry: Employed in the production of biocompatible materials and hydrogels for tissue engineering .
作用機序
The mechanism of action of Fmoc-(S)-2-amino-4-phenylbutanal primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide chain. The Fmoc group is removed through a two-step mechanism involving the removal of an acidic proton and subsequent β-elimination, forming a reactive intermediate that is trapped by a secondary amine .
類似化合物との比較
Similar Compounds
Fmoc-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Lys(Boc)-OH: Fmoc-protected lysine with a Boc-protected side chain.
Fmoc-Ser(tBu)-OH: Fmoc-protected serine with a tBu-protected side chain.
Uniqueness
Fmoc-(S)-2-amino-4-phenylbutanal is unique due to its specific structure, which includes an aldehyde group that allows for further functionalization and modification. This makes it particularly useful in the synthesis of complex peptides and proteins, as well as in the development of novel therapeutic agents .
特性
分子式 |
C25H23NO3 |
|---|---|
分子量 |
385.5 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-4-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H23NO3/c27-16-19(15-14-18-8-2-1-3-9-18)26-25(28)29-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,16,19,24H,14-15,17H2,(H,26,28)/t19-/m0/s1 |
InChIキー |
KJXNBDAXAHXAHV-IBGZPJMESA-N |
異性体SMILES |
C1=CC=C(C=C1)CC[C@@H](C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
正規SMILES |
C1=CC=C(C=C1)CCC(C=O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




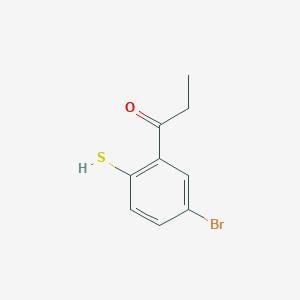
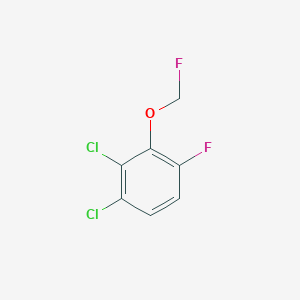
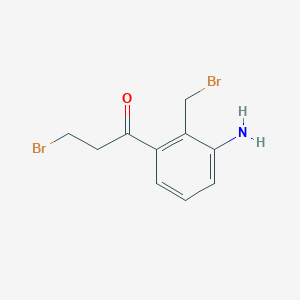

![2-{4-[2-Amino-3-(tert-butoxy)-3-oxopropyl]phenyl}acetic acid](/img/structure/B14046680.png)

